molecular formula C20H13N3O3 B15044391 2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]-6-nitrophenol

2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]-6-nitrophenol

Cat. No.: B15044391
M. Wt: 343.3 g/mol
InChI Key: CNEZTGQSLMTCBY-CIAFOILYSA-N
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Description

2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL is a complex organic compound that belongs to the class of fluorenyl-hydrazone derivatives.

Preparation Methods

The synthesis of 2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL typically involves the condensation of 9H-fluoren-9-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these synthetic routes with additional purification steps to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL undergoes various chemical reactions, including:

Scientific Research Applications

2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site. This interaction disrupts the enzyme’s function, leading to a decrease in melanin production . Additionally, the compound’s fluorescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it useful in imaging applications .

Comparison with Similar Compounds

2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL can be compared with other similar compounds, such as:

The uniqueness of 2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL lies in its specific structural features and the presence of the nitro group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C20H13N3O3

Molecular Weight

343.3 g/mol

IUPAC Name

2-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-nitrophenol

InChI

InChI=1S/C20H13N3O3/c24-20-13(6-5-11-18(20)23(25)26)12-21-22-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,24H/b21-12+

InChI Key

CNEZTGQSLMTCBY-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=C(C(=CC=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=C(C(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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